molecular formula C10H9NO2 B2354875 8-methylindolizine-2-carboxylic Acid CAS No. 103261-63-8

8-methylindolizine-2-carboxylic Acid

Cat. No.: B2354875
CAS No.: 103261-63-8
M. Wt: 175.187
InChI Key: SUYKIXOUPAVKTN-UHFFFAOYSA-N
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Description

8-Methylindolizine-2-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C10H9NO2. It is a derivative of indolizine, which is known for its biological activities and potential applications in various fields. This compound is characterized by its unique structure, which includes a carboxylic acid group at the 2-position and a methyl group at the 8-position of the indolizine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methylindolizine-2-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of pyridine derivatives. For instance, the reaction of 2-alkylpyridines with cyanohydrin triflates can lead to the formation of indolizine derivatives . Another method involves the use of radical-induced cyclization and cross-coupling reactions, which offer high atom- and step-economy .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling has been explored to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 8-Methylindolizine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the indolizine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indolizine oxides, while reduction can produce indolizine alcohols .

Comparison with Similar Compounds

    Indolizine: A parent compound with a similar structure but without the methyl and carboxylic acid groups.

    Indole: Another nitrogen-containing heterocycle with a different ring structure.

    Pyridine: A simpler nitrogen-containing heterocycle that serves as a building block for indolizine synthesis.

Uniqueness: 8-Methylindolizine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its reactivity and potential for forming derivatives, while the methyl group at the 8-position influences its electronic and steric properties .

Properties

IUPAC Name

8-methylindolizine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-3-2-4-11-6-8(10(12)13)5-9(7)11/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYKIXOUPAVKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103261-63-8
Record name 8-methylindolizine-2-carboxylic acid
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